molecular formula C10H10N2 B161361 3-Methylquinolin-5-amine CAS No. 134992-14-6

3-Methylquinolin-5-amine

Cat. No. B161361
M. Wt: 158.2 g/mol
InChI Key: WHDZRMIOPJNBCW-UHFFFAOYSA-N
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Patent
US05656634

Procedure details

3-Methyl-4-chloro-5-nitroquinoline was hydrogenated using Pd/C to give 3-methyl-5-aminoquinoline. This material was coupled with 2-(4-(1-methylpropyl)phenoxy) nonanoic acid according to the procedure outlined in Example 25 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1Cl)=[C:9]([N+:13]([O-])=O)[CH:8]=[CH:7][CH:6]=2>[Pd]>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([NH2:13])[CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC2=CC=CC(=C2C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC2=CC=CC(=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.